molecular formula C₂₁H₂₀D₈Cl₃N₃OS B1152054 Perphenazine-d8 Dihydrochloride

Perphenazine-d8 Dihydrochloride

Cat. No.: B1152054
M. Wt: 484.94
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Perphenazine (D8 Dihydrochloride) is a deuterium-labeled version of Perphenazine, a typical antipsychotic agent. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Perphenazine. The compound is known for its role as a dopamine receptor antagonist, particularly targeting the dopamine D1 and D2 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perphenazine (D8 Dihydrochloride) involves the deuteration of Perphenazine. The process typically includes the following steps:

    Side Chain Synthesis: Using toluene and dimethylbenzene as solvents, a condensation reaction is carried out.

    Condensation: The side chain is pumped into a metering conversion main ring containing 2-chlorophenothiazine. The mixture undergoes a condensation reaction under controlled temperature and pressure conditions.

Industrial Production Methods

The industrial production of Perphenazine (D8 Dihydrochloride) follows similar steps but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced distillation and crystallization techniques helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Perphenazine (D8 Dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Perphenazine (D8 Dihydrochloride).

Scientific Research Applications

Perphenazine (D8 Dihydrochloride) is widely used in scientific research for:

Mechanism of Action

Perphenazine (D8 Dihydrochloride) exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity. This action helps in managing psychotic disorders by reducing dopamine-mediated neurotransmission. Additionally, the compound blocks dopamine D2 receptors in the chemoreceptor trigger zone and vomiting center, providing anti-emetic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perphenazine (D8 Dihydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. Its specific binding affinity for dopamine D1 and D2 receptors also distinguishes it from other antipsychotics .

Properties

Molecular Formula

C₂₁H₂₀D₈Cl₃N₃OS

Molecular Weight

484.94

Synonyms

4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-(piperazine-d8)ethanol Dihydrochloride;  1-(2-Hydroxyethyl)-4-[3-(2-chloro-10-phenothiazinyl)_x000B_propyl]piperazine-d8-Dihydrochloride;  Chloriprozine-d8;  Chlorperphenazine-d8;  Decentan-d8;  Emesinal-d8;  Etape

Origin of Product

United States

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